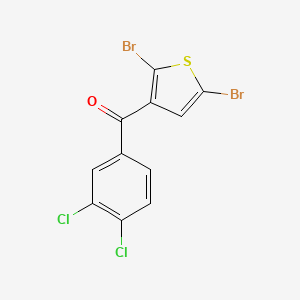
(2,5-Dibromothiophen-3-yl)(3,4-dichlorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,5-Dibromothiophen-3-yl)(3,4-dichlorophenyl)methanone: is an organic compound that belongs to the class of thiophenes and phenylmethanones. This compound is characterized by the presence of bromine and chlorine atoms attached to the thiophene and phenyl rings, respectively. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Dibromothiophen-3-yl)(3,4-dichlorophenyl)methanone typically involves the bromination of thiophene followed by the introduction of the phenylmethanone moiety. One common method includes the use of 2,5-dibromothiophene as a starting material, which undergoes a Friedel-Crafts acylation reaction with 3,4-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out in an anhydrous solvent like dichloromethane under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2,5-Dibromothiophen-3-yl)(3,4-dichlorophenyl)methanone can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted thiophenes or phenylmethanones.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential lead compound in drug discovery and development.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,5-Dibromothiophen-3-yl)(3,4-dichlorophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes by forming covalent bonds with their active sites, thereby blocking substrate access. Additionally, the compound’s electrophilic nature allows it to react with nucleophilic sites in biological molecules, leading to various biochemical effects.
Comparison with Similar Compounds
2,5-Dibromothiophene: A precursor in the synthesis of (2,5-Dibromothiophen-3-yl)(3,4-dichlorophenyl)methanone.
3,4-Dichlorobenzoyl Chloride: Another precursor used in the synthesis.
(2,5-Dibromothiophen-3-yl)methanol: A related compound with similar structural features.
Uniqueness:
- The presence of both bromine and chlorine atoms in this compound imparts unique reactivity and properties compared to its analogs.
- The combination of thiophene and phenylmethanone moieties provides a versatile scaffold for further chemical modifications and applications.
Properties
CAS No. |
57248-42-7 |
|---|---|
Molecular Formula |
C11H4Br2Cl2OS |
Molecular Weight |
414.9 g/mol |
IUPAC Name |
(2,5-dibromothiophen-3-yl)-(3,4-dichlorophenyl)methanone |
InChI |
InChI=1S/C11H4Br2Cl2OS/c12-9-4-6(11(13)17-9)10(16)5-1-2-7(14)8(15)3-5/h1-4H |
InChI Key |
BYRJSSVTSYRWIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C2=C(SC(=C2)Br)Br)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


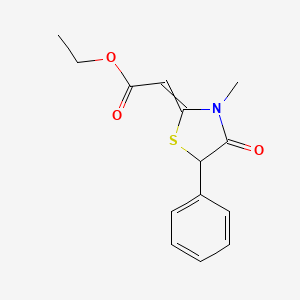
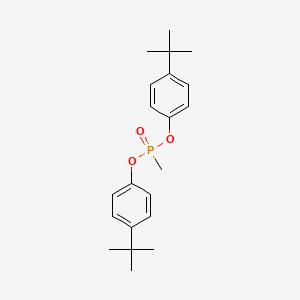
![Pyrido[2,3-e]-1,2,4-triazine, 3-(methylthio)-](/img/structure/B14613968.png)
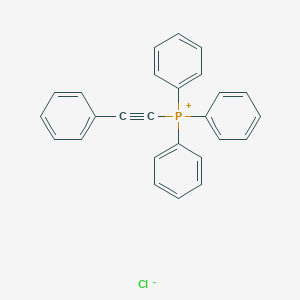
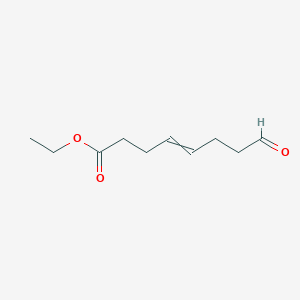
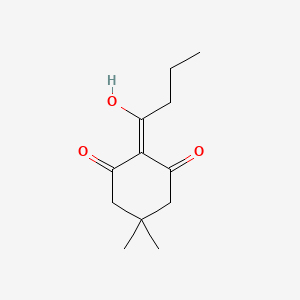
methanone](/img/structure/B14613998.png)
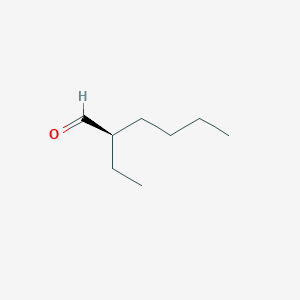
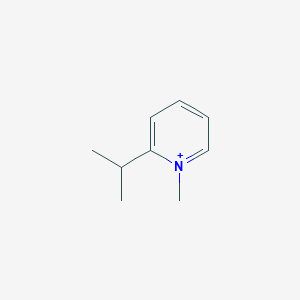

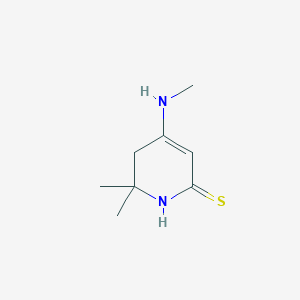
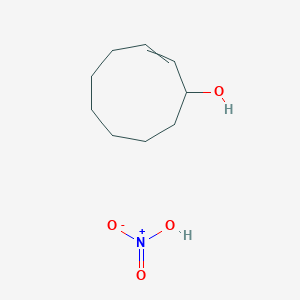

![2-Thiabicyclo[3.2.0]hept-3-ene, 1-ethenyl-](/img/structure/B14614054.png)
